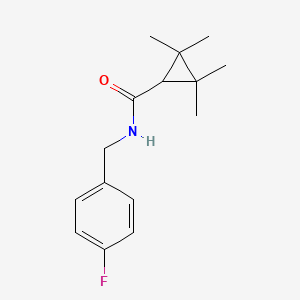![molecular formula C14H11F6NO2S2 B13373008 N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13373008.png)
N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a thienyl group, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored to large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or sulfides .
Scientific Research Applications
N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of carbonic anhydrase, which is crucial for various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-thienyl)ethyl]formamide: A sulfur analog of isoquinolines, used in attempts to prepare analogs of papaverine.
N-(1-hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide: Another benzenesulfonamide derivative with potential biological activity.
Uniqueness
N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide is unique due to its combination of trifluoromethyl groups and a thienyl moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H11F6NO2S2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-2,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H11F6NO2S2/c15-13(16,17)9-3-4-11(14(18,19)20)12(8-9)25(22,23)21-6-5-10-2-1-7-24-10/h1-4,7-8,21H,5-6H2 |
InChI Key |
PFFXBHLMQBLLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372927.png)

![Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B13372933.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372946.png)
![N-(2-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B13372958.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13372965.png)
![N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13372969.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B13372975.png)
![N,N-dimethyl-3-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13372982.png)
![5-hexyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B13372985.png)

![2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13372989.png)

